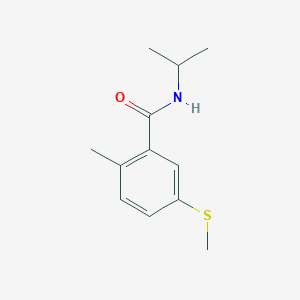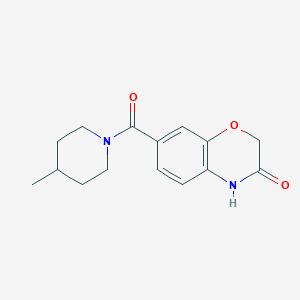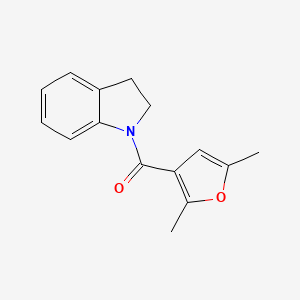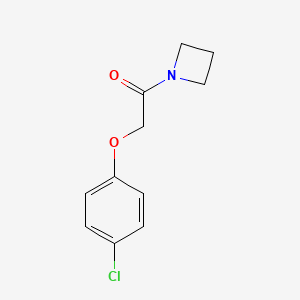
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as MPMQ, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMQ is a quinoline-based compound that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have antioxidant properties, which could protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research could focus on the optimization of the synthesis method to increase yields and purity. In addition, further studies could investigate the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, which could lead to the development of more effective therapeutic agents. Another area of research could focus on the use of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone in combination with other drugs to enhance its anticancer and neuroprotective properties. Overall, the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has the potential to lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methylpiperidine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been optimized to increase yields and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anticancer agent. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-10-18(11-9-12)16(19)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTGPEUAQMKJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)










